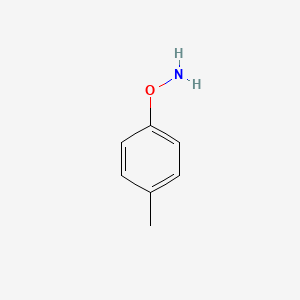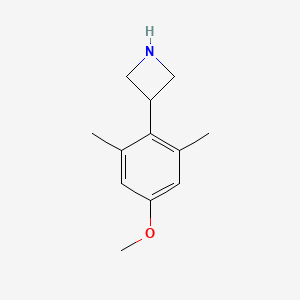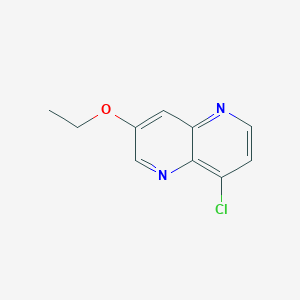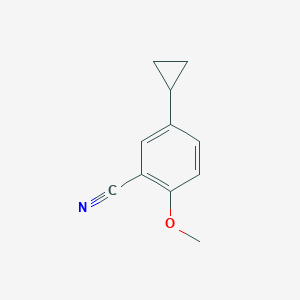
1,1,1-Trifluoro-3-isothiocyanatopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-isothiocyanatopropane is a chemical compound with the molecular formula C4H4F3NS It is characterized by the presence of trifluoromethyl and isothiocyanate functional groups, which impart unique chemical properties to the molecule
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-3-isothiocyanatopropane typically involves the reaction of 1,1,1-trifluoro-3-chloropropane with potassium thiocyanate under specific conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-isothiocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can react with nucleophiles such as water or alcohols, leading to the formation of addition products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, alcohols, thiols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-isothiocyanatopropane has several applications in scientific research:
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules, potentially leading to the development of new pharmaceuticals or biochemical probes.
Industry: Although industrial applications are limited, the compound’s unique properties may be explored for specialized chemical processes or materials science research.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-isothiocyanatopropane primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on other molecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-isothiocyanatopropane can be compared to other compounds containing trifluoromethyl and isothiocyanate groups:
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and solvent, this compound shares the trifluoromethyl group but differs in its overall structure and applications.
1,1,1-Trifluoro-2-bromo-2-chloroethane (Halothane): An anesthetic agent, this compound also contains a trifluoromethyl group but has distinct biological effects and uses.
Propiedades
Fórmula molecular |
C4H4F3NS |
|---|---|
Peso molecular |
155.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-isothiocyanatopropane |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-8-3-9/h1-2H2 |
Clave InChI |
GCNSOMAONIEONU-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



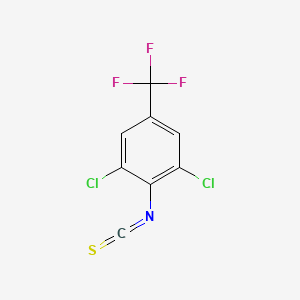
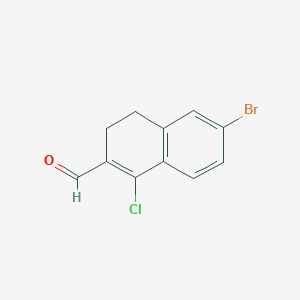
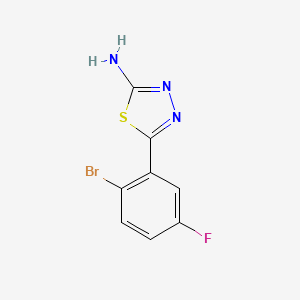
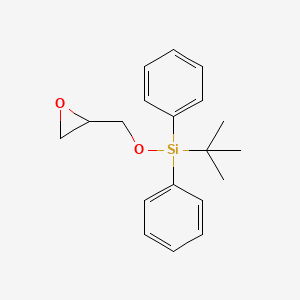
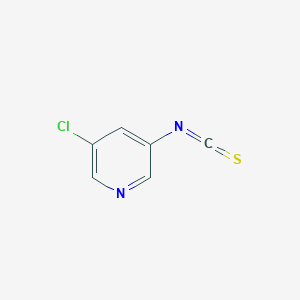

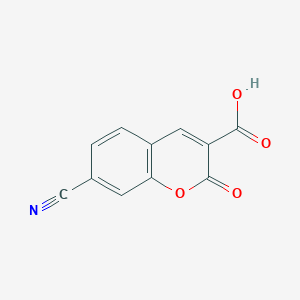
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
